molecular formula C18H12N2S B1305660 3-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile

3-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile

Cat. No.: B1305660
M. Wt: 288.4 g/mol
InChI Key: HASYGYFEXQRRMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile is an organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a thiazole ring fused with phenyl groups and an acrylonitrile moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile typically involves the Hantzsch thiazole synthesis method. This method includes the condensation of α-haloketones with thioamides. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like piperidine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity. The use of automated systems also minimizes human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

3-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its anticancer activities and potential as a therapeutic agent.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile involves its interaction with cellular targets such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. This compound can also induce oxidative stress in cells, leading to cell death. The molecular pathways involved include the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile is unique due to its acrylonitrile moiety, which provides additional reactivity and potential for further functionalization. This makes it a valuable compound for the development of new drugs and materials .

Properties

Molecular Formula

C18H12N2S

Molecular Weight

288.4 g/mol

IUPAC Name

3-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile

InChI

InChI=1S/C18H12N2S/c19-12-16(11-14-7-3-1-4-8-14)18-20-17(13-21-18)15-9-5-2-6-10-15/h1-11,13H

InChI Key

HASYGYFEXQRRMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3

Origin of Product

United States

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